Cas no 35906-36-6 (Onjisaponin B)

Onjisaponin B structure
Nombre del producto:Onjisaponin B
Onjisaponin B Propiedades químicas y físicas
Nombre e identificación
-
- Onjisaponin B
- Senegin III
- Onjisaponin-B
- A14693
- CID 138107410
- Sinegin 3
- Onjisaponin B; Senegin III
- 8193AH
- C75H112O35
- C17760
- Q27135064
- 3-O-beta-D-glucopyranosylpre
- CHEBI:66469
- AC-35037
- MS-32199
- SCHEMBL4097653
- 6-deoxy-alpha-L-mannopyranosyl-(1->3)-[beta-D-galactopyranosyl-(1->4)-beta-D-xylopyranosyl-(1->4)-6-deoxy-alpha-L-mannopyranosyl-(1->2)]-6-deoxy-1-O-[(2beta,3beta)-3-(beta-D-glucopyranosyloxy)-2,23,27-trihydroxy-23,28-dioxoolean-12-en-28-yl]-4-O-[3-(4-methoxyphenyl)prop-2-enoyl]-beta-D-galactopyranose
- CS-0018620
- 35906-36-6
- HY-N2099
- AKOS030530165
- 3-O-beta-D-glucopyranosylpresenegenin-28-O-[2-[beta-D-galactopyranosyl(1->4)-beta-D-xylopyranosyl(1->4)-alpha-L-rhamnopyranosyl]]-3-(alpha-L-rhamnopyranosyl)-4-[4'-methoxycinnamoyl]-beta-D-fucopyranoside
- CHEBI:177680
- 6-deoxy-alpha-L-mannopyranosyl-(1->3)-(beta-D-galactopyranosyl-(1->4)-beta-D-xylopyranosyl-(1->4)-6-deoxy-alpha-L-mannopyranosyl-(1->2))-6-deoxy-1-O-((2beta,3beta)-3-(beta-D-glucopyranosyloxy)-2,23,27-trihydroxy-23,28-dioxoolean-12-en-28-yl)-4-O-(3-(4-methoxyphenyl)prop-2-enoyl)-beta-D-galactopyranose
- 3-O-beta-D-Glucopyranosylpresenegenin-28-O-(2-(beta-D-galactopyranosyl(1->4)-beta-D-xylopyranosyl(1->4)-alpha-L-rhamnopyranosyl))-3-(alpha-L-rhamnopyranosyl)-4-(4'-methoxycinnamoyl)-beta-D-fucopyranoside
- DA-76431
-
- MDL: MFCD28124358
- Renchi: 1S/C75H112O35/c1-30-44(81)48(85)53(90)63(99-30)107-59-58(105-43(80)17-12-33-10-13-34(97-9)14-11-33)32(3)101-67(60(59)108-64-56(93)51(88)57(31(2)100-64)106-62-52(89)47(84)40(28-98-62)104-65-54(91)49(86)45(82)38(26-76)102-65)110-69(96)74-21-20-70(4,5)24-36(74)35-15-16-41-71(6)25-37(79)61(109-66-55(92)50(87)46(83)39(27-77)103-66)73(8,68(94)95)42(71)18-19-72(41,7)75(35,29-78)23-22-74/h10-15,17,30-32,36-42,44-67,76-79,81-93H,16,18-29H2,1-9H3,(H,94,95)/b17-12+/t30-,31-,32+,36-,37-,38+,39+,40+,41+,42+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53+,54+,55+,56+,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,71+,72+,73-,74-,75-/m0/s1
- Clave inchi: QSTBHNPMHXYCII-KJCIHCEPSA-N
- Sonrisas: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@@]1([H])[C@]([H])(C([H])([H])[C@@]2(C([H])([H])[H])[C@]([H])([C@@]1(C(=O)O[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@@]1(C([H])([H])[H])[C@]3(C([H])([H])O[H])C([H])([H])C([H])([H])[C@@]4(C(=O)O[C@@]5([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])[H])O5)OC(/C(/[H])=C(\[H])/C5C([H])=C([H])C(=C([H])C=5[H])OC([H])([H])[H])=O)O[C@@]5([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O5)O[H])O[H])O[H])O[C@@]5([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O5)O[C@@]5([H])[C@@]([H])([C@]([H])([C@@]([H])(C([H])([H])O5)O[C@@]5([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])O[H])O5)O[H])O[H])O[H])O[H])O[H])O[H])O[H])C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[C@@]4([H])C3=C([H])C([H])([H])[C@@]12[H])O[H]
Atributos calculados
- Calidad precisa: 1572.698415g/mol
- Carga superficial: 0
- XLogP3: -1.8
- Recuento de donantes vinculados al hidrógeno: 18
- Recuento de receptores de enlace de hidrógeno: 35
- Cuenta de enlace giratorio: 22
- Masa isotópica única: 1572.698415g/mol
- Masa isotópica única: 1572.698415g/mol
- Superficie del Polo topológico: 545Ų
- Recuento de átomos pesados: 110
- Complejidad: 3230
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 39
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Peso molecular: 1573.7
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.54±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: No data available
- Punto de ebullición: No data available
- Punto de inflamación: No data available
- Disolución: Insuluble (8.0E-3 g/L) (25 ºC),
- PSA: 544.57000
- Logp: -3.38420
Onjisaponin B Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condiciones de almacenamiento:粉末Powder: -20°C 3 years年 4°C 2 years年 / In solvent溶液中:-80°C 6 months月 -20°C 1 month月
Onjisaponin B PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N2099-1mg |
Onjisaponin B |
35906-36-6 | 99.10% | 1mg |
¥500 | 2024-07-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1140-10 mg |
Onjisaponin B |
35906-36-6 | 99.20% | 10mg |
¥4113.00 | 2022-04-26 | |
Chengdu Biopurify Phytochemicals Ltd | BP1030-20mg |
Onjisaponin B |
35906-36-6 | 98% | 20mg |
$360 | 2023-09-20 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1085-20mg |
Onjisaponin B |
35906-36-6 | HPLC≥98% | 20mg |
¥3200元 | 2023-09-15 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1085-5mg |
Onjisaponin B |
35906-36-6 | HPLC≥98% | 5mg |
¥1280元 | 2023-09-15 | |
ChemScence | CS-0018620-10mg |
Onjisaponin B |
35906-36-6 | 99.10% | 10mg |
$457.0 | 2022-04-27 | |
ChemFaces | CFN90600-10mg |
Onjisaponin B |
35906-36-6 | >=98% | 10mg |
$298 | 2022-10-09 | |
MedChemExpress | HY-N2099-10mg |
Onjisaponin B |
35906-36-6 | 99.10% | 10mg |
¥3600 | 2024-07-20 | |
Chengdu Biopurify Phytochemicals Ltd | BP1030-5mg |
Onjisaponin B |
35906-36-6 | 98% | 5mg |
$130 | 2023-09-20 | |
TargetMol Chemicals | TN1140-5 mg |
Onjisaponin B |
35906-36-6 | 99.88% | 5mg |
¥ 1,140 | 2023-07-10 |
Onjisaponin B Literatura relevante
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
Related Articles
-
La búsqueda de nuevas entidades químicas con potencial terapéutico representa un pilar fundamental e……Jun 19, 2025
-
Introducción a un Compuesto Innovador La búsqueda de nuevas entidades químicas con potencial terapéu……Jun 19, 2025
-
Análisis de Propiedades Químicas del p-Dithiane-2,5-diol en la Síntesis de Compuestos FarmacológicosDesarrollo de Inhibidores de Tirosina Quinasa para el Tratamiento del Cáncer La biomedicina química ……Jun 19, 2025
-
Desarrollo de Inhibidores de la Proteína Quinasa para el Tratamiento del Cáncer Las proteínas quinas……Jun 19, 2025
-
Diseño Racional de Fármacos Basado en Receptores Acoplados a Proteínas G (GPCRs): Avances y Perspect……Jun 19, 2025
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:35906-36-6)Onjisaponin B

Pureza:99%/99%/99%/99%
Cantidad:5mg/25mg/50mg/1ml
Precio ($):181.0/212.0/525.0/174.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:35906-36-6)Onjisaponin B

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe